molecular formula C12H20N2O2S B8480080 4-Aminomethyl-N-tert-butyl-3-methyl-benzenesulfonamide

4-Aminomethyl-N-tert-butyl-3-methyl-benzenesulfonamide

Cat. No.: B8480080
M. Wt: 256.37 g/mol
InChI Key: UHNHTKKMPMCVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminomethyl-N-tert-butyl-3-methyl-benzenesulfonamide is a useful research compound. Its molecular formula is C12H20N2O2S and its molecular weight is 256.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

4-(aminomethyl)-N-tert-butyl-3-methylbenzenesulfonamide

InChI

InChI=1S/C12H20N2O2S/c1-9-7-11(6-5-10(9)8-13)17(15,16)14-12(2,3)4/h5-7,14H,8,13H2,1-4H3

InChI Key

UHNHTKKMPMCVMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction mixture of N-tert-butyl-4-cyano-3-methylbenzenesulfonamide (0.7176 g) and Pd/C (0.97 g) in 1N HCl/EtOH (1.5 ml 1N HCl in 15 ml EtOH) was stirred under H2 for 2 hours. Then 1N HCl (3 ml) was added to improve the reaction progress and it was stirred overnight. The reaction mixture was filtered through a pad of diatomaceous earth, washed with MeOH and concentrated to about 3 ml. The residue was diluted with H2O and lyophilized to give 0.8275 g 4-(aminomethyl)-N-tert-butyl-3-methylbenzenesulfonamide as white powder.
Quantity
0.7176 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
1.5 mL
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solvent
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Quantity
0.97 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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